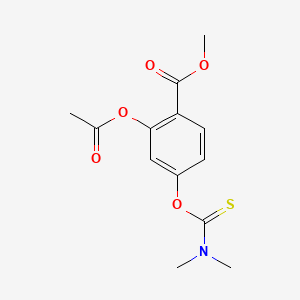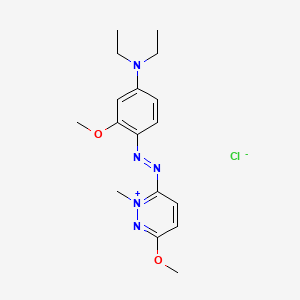
6-((4-(Diethylamino)-2-methoxyphenyl)azo)-3-methoxy-1-methylpyridazinium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-((4-(Diethylamino)-2-methoxyphenyl)azo)-3-methoxy-1-methylpyridazinium chloride is a complex organic compound known for its unique chemical structure and properties. This compound belongs to the class of azo compounds, which are characterized by the presence of a nitrogen-nitrogen double bond (N=N) connecting two aromatic rings. Azo compounds are widely used in various industries, including dyes, pigments, and pharmaceuticals, due to their vibrant colors and chemical stability.
Méthodes De Préparation
The synthesis of 6-((4-(Diethylamino)-2-methoxyphenyl)azo)-3-methoxy-1-methylpyridazinium chloride typically involves a multi-step process. The initial step often includes the diazotization of an aromatic amine, followed by coupling with another aromatic compound. For instance, the diazonium salt of 4-(diethylamino)-2-methoxyaniline can be prepared by treating it with sodium nitrite and hydrochloric acid under cold conditions. This diazonium salt is then coupled with 3-methoxy-1-methylpyridazinium chloride under basic conditions to form the desired azo compound .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Analyse Des Réactions Chimiques
6-((4-(Diethylamino)-2-methoxyphenyl)azo)-3-methoxy-1-methylpyridazinium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding nitro compounds.
Reduction: Reduction of the azo group can be achieved using reducing agents such as sodium dithionite or stannous chloride, resulting in the formation of hydrazo compounds.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, depending on the reagents and conditions used.
Common reagents and conditions for these reactions include acidic or basic environments, varying temperatures, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
6-((4-(Diethylamino)-2-methoxyphenyl)azo)-3-methoxy-1-methylpyridazinium chloride has a wide range of scientific research applications:
Chemistry: It is used as a dye and pigment in various chemical processes due to its vibrant color and stability. It also serves as a precursor for the synthesis of other complex organic compounds.
Biology: The compound is used in biological staining techniques to visualize cellular components under a microscope. Its ability to bind to specific biological molecules makes it useful in various diagnostic and research applications.
Medicine: In the pharmaceutical industry, this compound is explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the textile industry for dyeing fabrics and in the production of colored plastics and inks
Mécanisme D'action
The mechanism of action of 6-((4-(Diethylamino)-2-methoxyphenyl)azo)-3-methoxy-1-methylpyridazinium chloride involves its interaction with specific molecular targets. The azo group (N=N) in the compound can undergo photoisomerization, leading to changes in its molecular structure and properties. This photoisomerization process is triggered by exposure to light, causing the compound to switch between its trans and cis isomers. This property is exploited in various applications, including photodynamic therapy and molecular switches .
Comparaison Avec Des Composés Similaires
6-((4-(Diethylamino)-2-methoxyphenyl)azo)-3-methoxy-1-methylpyridazinium chloride can be compared with other similar azo compounds, such as:
4,4’-Azobis(4-cyanopentanoyl chloride): Used as an initiator in radical polymerization reactions.
6-Hydroxy-4-methyl-2-oxo-5-[(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)diazenyl]-1,2-dihydropyridine-3-carbonitrile: Known for its applications in dyeing and pigmentation.
4,6-Dihydroxy-2-methylpyrimidine azo derivatives: Used in the textile industry for their vibrant colors and stability .
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct photophysical properties and makes it suitable for a wide range of applications.
Propriétés
Numéro CAS |
94109-85-0 |
|---|---|
Formule moléculaire |
C17H24ClN5O2 |
Poids moléculaire |
365.9 g/mol |
Nom IUPAC |
N,N-diethyl-3-methoxy-4-[(6-methoxy-2-methylpyridazin-2-ium-3-yl)diazenyl]aniline;chloride |
InChI |
InChI=1S/C17H24N5O2.ClH/c1-6-22(7-2)13-8-9-14(15(12-13)23-4)18-19-16-10-11-17(24-5)20-21(16)3;/h8-12H,6-7H2,1-5H3;1H/q+1;/p-1 |
Clé InChI |
CKAKYNSXMITSGB-UHFFFAOYSA-M |
SMILES canonique |
CCN(CC)C1=CC(=C(C=C1)N=NC2=[N+](N=C(C=C2)OC)C)OC.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




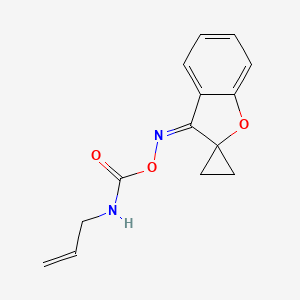




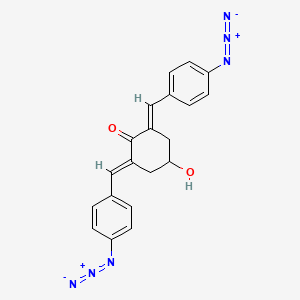
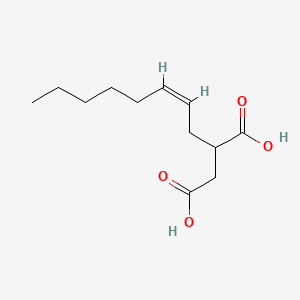
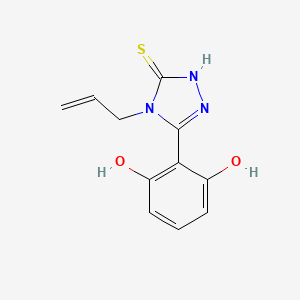
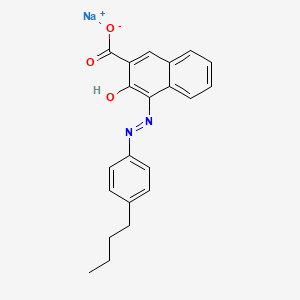
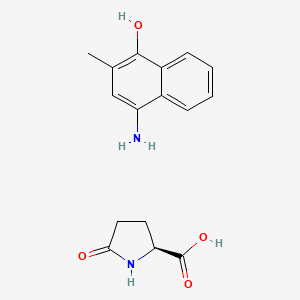
![5,5'(Thiodipropane-3,1-diyl)bis[2,4-dihydro-4-phenyl-3H-1,2,4-triazole-3-thione]](/img/structure/B12688161.png)
